PPARα Agonist Potency: 10-HSA Outperforms All Tested Hydroxystearate Regioisomers in Luciferase Reporter Assay
In a head-to-head luciferase reporter gene assay evaluating PPARα activation, (R)-10-hydroxystearic acid (the free acid form of the target methyl ester) demonstrated 15.7-fold induction over vehicle control—significantly higher than 9-HSA (10.1×), 12-HSA (4.9×), 17-HSA (1.7×), and stearic acid (1.8×) [1]. This 55% greater activation than the next-best isomer (9-HSA) and 3.2-fold higher activation than the commercially more common 12-HSA establishes clear positional specificity.
| Evidence Dimension | PPARα activation (fold induction over vehicle control) |
|---|---|
| Target Compound Data | 15.7× induction (p < 0.001) |
| Comparator Or Baseline | 9-HSA: 10.1×; 12-HSA: 4.9×; 17-HSA: 1.7×; Stearic acid: 1.8× |
| Quantified Difference | 10-HSA activation is 1.55× higher than 9-HSA; 3.20× higher than 12-HSA; 9.24× higher than 17-HSA |
| Conditions | Luciferase reporter gene assay; HepG2 hepatoma cells; compounds tested at 10 μM |
Why This Matters
Procurement of 12-HSA or 9-HSA as a substitute for PPARα-mediated applications would require 1.6–3.2× higher molar concentration to achieve equivalent receptor activation, increasing formulation cost and excipient burden.
- [1] Boira, C., et al. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids. *International Journal of Cosmetic Science*, 2021, 43(5), 619–626. DOI: 10.1111/ics.12730. View Source
